molecular formula C20H30N4OS2 B2616106 5-(1,2-Dithiolan-3-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)pentan-1-one CAS No. 2034349-82-9

5-(1,2-Dithiolan-3-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)pentan-1-one

Cat. No. B2616106
M. Wt: 406.61
InChI Key: TZKWUUZQSBTMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,2-Dithiolan-3-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)pentan-1-one is a useful research compound. Its molecular formula is C20H30N4OS2 and its molecular weight is 406.61. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Cytotoxic Agents

A study by Mistry et al. (2016) synthesized a series of compounds including piperazine derivatives to evaluate their in vitro antioxidant activity using DPPH and ABTS bioassays, as well as their cytotoxic potential against cancer cell lines like cervical cancer cells HeLa and CaSki. These compounds, designed to enhance radical scavenging efficacy and cytotoxic effects against cancer cells, exemplify the application of structurally related compounds in medicinal chemistry for potential therapeutic benefits (Mistry, Patel, Keum, & Kim, 2016).

Antimicrobial and Hypoglycemic Activities

Al-Abdullah et al. (2015) explored the antimicrobial and hypoglycemic activities of novel N-(1-Adamantyl)carbothioamide derivatives, including reactions with piperazine, showcasing the diverse biological activities these compounds can exhibit. This study highlights the potential for developing new therapeutic agents based on the structural motifs similar to the compound , particularly in the context of antimicrobial resistance and diabetes management (Al-Abdullah, Al-Tuwaijri, Hassan, Al-Alshaikh, Habib, & El-Emam, 2015).

Anticancer Activity

Lv et al. (2019) focused on a heterocyclic compound with structural elements akin to the compound of interest for its in vitro anticancer activities against human bone cancer cell lines. The research emphasized the potential of such compounds in drug discovery, particularly for bone cancer treatment, showcasing the importance of structural design in developing effective anticancer agents (Lv, Zhang, Wang, Pan, & Liu, 2019).

Antibacterial Efficacy

Shindikar and Viswanathan (2005) reported on novel fluoroquinolones with potent in vivo activity against Mycobacterium tuberculosis in mice. The study illustrated the significance of structural modifications, including piperazine derivatives, in enhancing the antibacterial potency and provided a path toward developing improved therapeutic agents for tuberculosis (Shindikar & Viswanathan, 2005).

properties

IUPAC Name

5-(dithiolan-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4OS2/c25-20(8-4-2-6-17-9-14-26-27-17)24-12-10-23(11-13-24)19-15-16-5-1-3-7-18(16)21-22-19/h15,17H,1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKWUUZQSBTMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CCCCC4CCSS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,2-Dithiolan-3-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)pentan-1-one

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